![molecular formula C16H18BrNO3S B2355912 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1798486-93-7](/img/structure/B2355912.png)
5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H18BrNO3S and its molecular weight is 384.29. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, starting from corresponding acid derivatives. These studies involve intramolecular cyclization and propose mechanisms based on experimental and computational findings (Ergun et al., 2014).
Antimicrobial Activities
Another study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. The research validated the effectiveness of these compounds through docking studies and molecular dynamics simulations (Siddiqa et al., 2022).
Computational Studies on Chemical Properties
There have been investigations into the electronic and nonlinear optical properties of synthesized compounds through Density Functional Theory (DFT) calculations. These studies consider various reactivity parameters like frontier molecular orbitals (FMOs), chemical softness, and electrophilicity index. Such computational analyses help understand the effect of various substituents on the properties of the synthesized compounds (Ahmad et al., 2021).
Crystal Packing and Supramolecular Architecture
The effect of aromaticity on crystal packing of compounds containing furan and thiophene has also been explored. Single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations have been employed to examine the impact of heteroatom substitution on the effectiveness of π-based interactions and the stabilization of supramolecular architecture (Rahmani et al., 2016).
properties
IUPAC Name |
5-bromo-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c17-15-4-3-14(21-15)16(19)18(12-6-9-20-10-7-12)8-5-13-2-1-11-22-13/h1-4,11-12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFHAJBKIPAIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide |
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